molecular formula C13H9BrN2OS2 B3038362 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-55-4

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No. B3038362
CAS RN: 860651-55-4
M. Wt: 353.3 g/mol
InChI Key: PNSGOMNGSBJFEK-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” is a derivative of thiazole, a heterocyclic organic compound. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and antiproliferative agents .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

Thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthetic Methodologies

Thiazoles and bromophenyl compounds are integral in various synthetic routes due to their reactivity and potential as intermediates for producing more complex molecules. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, demonstrates the utility of bromophenyl compounds in pharmaceutical synthesis (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]. Additionally, thiazole derivatives have been utilized in the synthesis of heterocyclic compounds, highlighting their versatility in creating a wide array of chemical entities (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].

Biological Activities

Compounds featuring thiazole cores have been extensively reviewed for their biological activities. Thiazolidinones, for example, exhibit a broad spectrum of biological effects, making them a focal point in medicinal chemistry for the development of new therapeutic agents (ArunlalV. et al., 2015)[https://consensus.app/papers/brief-review-recent-developments-exploring-activities-arunlalv/059bba989dd75920aabcd0bec7d32abe/?utm_source=chatgpt]. The diverse biological potential of thiazoles and their derivatives underscores their importance in drug discovery and development.

Material Sciences

Bromophenyl compounds have found applications beyond medicinal chemistry, extending into materials science. For instance, bromophenyl-based molecules have been incorporated into luminescent materials and electronic devices, showcasing the adaptability of such compounds in various technological applications (Lipunova et al., 2018)[https://consensus.app/papers/functionalized-quinazolines-pyrimidines-lipunova/65265805530a5acd87217306b636e8c1/?utm_source=chatgpt].

Biochemical Analysis

Biochemical Properties

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to their inhibition or activation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Cellular metabolism is also impacted, as the compound can alter the metabolic flux and levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to cell death. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of metabolites, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The activity of the compound is often enhanced by its precise localization within the cell, allowing it to interact with its target biomolecules effectively .

properties

IUPAC Name

2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGOMNGSBJFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216181
Record name 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860651-55-4
Record name 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860651-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Reactant of Route 6
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

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